6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and various scientific research fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a chlorophenyl and an ethyl group attached to the structure.
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-mercapto-3-ethyl-1,2,4-triazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or thiadiazine rings.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential drug candidate due to its ability to inhibit certain enzymes and receptors involved in various diseases.
Antibacterial Activity: Studies have demonstrated its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Anticonvulsant Activity: Research has indicated that this compound exhibits anticonvulsant activity, which could be beneficial in the treatment of epilepsy and other seizure disorders.
Antiviral Activity: It has also been investigated for its antiviral properties, particularly against influenza viruses.
Mechanism of Action
The exact mechanism of action of 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. it is believed to exert its effects by inhibiting specific enzymes and receptors involved in various physiological processes. For example, it may act as an inhibitor of certain enzymes that regulate neurotransmitter levels, leading to its anticonvulsant activity. Additionally, its antibacterial and antiviral activities are thought to result from its ability to interfere with the replication and function of bacterial and viral proteins .
Comparison with Similar Compounds
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a phenoxyethyl group instead of an ethyl group, which may result in different biological activities.
6-(4-chlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The presence of an indolylmethyl group in this compound may enhance its activity against certain targets.
6-(4-chlorophenyl)-3-(4-tert-butylphenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This derivative contains a tert-butylphenoxymethyl group, which could influence its pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound and its potential for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H11ClN4S |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H11ClN4S/c1-2-11-14-15-12-17(11)16-10(7-18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
FVLFZPYCQSCXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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